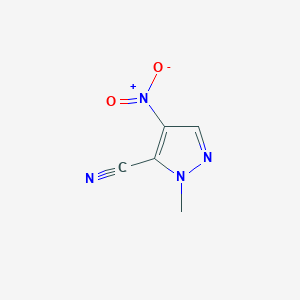

1-methyl-4-nitro-1H-pyrazole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitropyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c1-8-4(2-6)5(3-7-8)9(10)11/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXHRFFZAPFJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 1 Methyl 4 Nitro 1h Pyrazole 5 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring is generally classified as an electron-rich (π-excessive) five-membered heterocycle, making it susceptible to electrophilic aromatic substitution. researchgate.net Typically, electrophilic attack on N-substituted pyrazoles occurs at the C4 position. researchgate.net However, in the case of 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile, this position is already occupied by a nitro group.

The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. nih.gov This effect significantly reduces the electron density of the pyrazole ring, making further electrophilic substitution reactions highly unfavorable. Standard electrophilic aromatic substitution reactions, such as further nitration, halogenation, or Friedel-Crafts reactions, are not expected to proceed under normal conditions on the pyrazole nucleus of this compound. The deactivation is so pronounced that forcing conditions would likely lead to degradation of the molecule rather than substitution.

Studies on the nitration of pyrazole derivatives confirm that the reaction proceeds readily at an unsubstituted 4-position. researchgate.net For instance, the synthesis of related compounds like 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid involves the nitration of the corresponding pyrazole precursor at the C4 position. researchgate.net Once the nitro group is in place, the ring is deactivated against subsequent electrophilic attack.

Nucleophilic Substitution Reactions Involving the Nitro and Nitrile Groups

The strong electron-withdrawing properties of the nitro and nitrile groups make the pyrazole ring electron-deficient. This electronic characteristic facilitates nucleophilic substitution reactions, a mode of reactivity not typically observed in electron-rich aromatic systems.

The nitro group at the C4 position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The presence of the adjacent electron-withdrawing nitrile group at C5 and the pyrazole ring nitrogens further stabilizes the intermediate Meisenheimer complex, making such substitutions plausible.

Research on related 4-halonitropyrazoles has demonstrated that the halogen at the C4 position can be displaced by various nucleophiles. osti.gov Similarly, studies on 1,4-dinitropyrazoles show reactions with arylhydrazines where one of the nitro groups is substituted, proceeding through an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism. researchgate.net While direct substitution of the nitro group in this compound is not extensively documented, analogies with other highly activated nitro-heterocycles suggest that it could be displaced by strong nucleophiles.

Potential nucleophiles could include:

Alkoxides (e.g., CH₃O⁻)

Amines (e.g., RNH₂)

Thiolates (e.g., RS⁻)

The general reaction scheme would involve the attack of the nucleophile at the C4 position, followed by the departure of the nitrite (B80452) ion (NO₂⁻).

Table 1: Plausible Nucleophilic Substitution Reactions at the C4 Position

| Nucleophile | Reagent Example | Potential Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 1-methyl-4-hydroxy-1H-pyrazole-5-carbonitrile |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-methyl-4-methoxy-1H-pyrazole-5-carbonitrile |

| Amine | Ammonia (NH₃) | 4-amino-1-methyl-1H-pyrazole-5-carbonitrile |

| Arylamine | Aniline (C₆H₅NH₂) | 1-methyl-4-(phenylamino)-1H-pyrazole-5-carbonitrile |

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. However, direct nucleophilic substitution at the ring position (C5) by displacing the nitrile group is less common than substitution of the nitro group. The cyano group is generally a poor leaving group in SNAr reactions unless exceptionally strong activation is present. More common are reactions involving the transformation of the nitrile group itself, which are discussed in section 3.3.1.

Derivatization and Functional Group Interconversions

The functional groups attached to the pyrazole ring provide multiple avenues for derivatization.

The carbonitrile (cyano) group is a versatile functional group that can be converted into several other functionalities. These transformations are standard in organic synthesis.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding carboxamide (1-methyl-4-nitro-1H-pyrazole-5-carboxamide), while complete hydrolysis gives the carboxylic acid (1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid). nih.gov

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would yield (1-methyl-4-nitro-1H-pyrazol-5-yl)methanamine.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-one.

Table 2: Key Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (controlled) | Amide (-CONH₂) |

| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (vigorous) | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Addition of Grignard Reagent | 1. RMgX; 2. H₃O⁺ | Ketone (-COR) |

Nitro Group Reduction: The most significant reaction of the nitro substituent is its reduction to an amino group. nih.gov This transformation is fundamental in the synthesis of many heterocyclic compounds and is typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂) or by using metals in acidic media (e.g., Sn/HCl, Fe/HCl). The product of this reaction would be 4-amino-1-methyl-1H-pyrazole-5-carbonitrile. This resulting amino group can then be further functionalized, for example, through diazotization followed by Sandmeyer-type reactions.

Methyl Group Reactions: The N-methyl group is generally unreactive. It does not possess acidic protons and is not typically involved in the common transformations of the molecule under standard laboratory conditions. Radical halogenation at the methyl group is theoretically possible but would likely require harsh conditions that might not be compatible with the other functional groups on the sensitive pyrazole ring.

Mechanistic Investigations of Reactions Involving 1 Methyl 4 Nitro 1h Pyrazole 5 Carbonitrile

Elucidation of Reaction Pathways for Synthesis

The synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile is not typically a single-step process but rather a multi-step sequence that allows for the controlled introduction of each functional group. A plausible and common synthetic strategy involves the initial formation of the substituted pyrazole (B372694) ring followed by nitration.

A likely pathway begins with the synthesis of a precursor such as 1-methyl-1H-pyrazole-5-carboxamide. This can be achieved through the cyclization of appropriate precursors. The carboxamide is then dehydrated to the corresponding carbonitrile. A well-established method for this conversion utilizes dehydrating agents like phosphorus oxychloride (POCl₃) in a solvent such as pyridine (B92270). chemicalbook.com

The final and key step in the pathway is the nitration of the 1-methyl-1H-pyrazole-5-carbonitrile intermediate. Pyrazole and its derivatives typically undergo electrophilic aromatic substitution preferentially at the C-4 position if it is unsubstituted. rrbdavc.orgnih.govresearchgate.net The reaction proceeds via the classical electrophilic aromatic substitution mechanism, utilizing a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The mechanism for nitration involves three primary steps:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the pyrazole ring acts as a nucleophile, attacking the nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The attack occurs at the C-4 position, as the resulting sigma complex is more stable than those formed by attack at C-3 or C-5. rrbdavc.org

Deprotonation and Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts the proton from the C-4 position, restoring the aromaticity of the pyrazole ring and yielding the final product, this compound.

Table 1: Plausible Synthetic Pathway

| Step | Reaction | Reagents and Conditions | Mechanistic Notes |

|---|---|---|---|

| 1 | Dehydration | 1-methyl-1H-pyrazole-5-carboxamide, POCl₃, pyridine | Conversion of the primary amide to a nitrile functional group. |

| 2 | Nitration | 1-methyl-1H-pyrazole-5-carbonitrile, HNO₃/H₂SO₄ | Electrophilic aromatic substitution. Attack of the nitronium ion (NO₂⁺) at the electron-rich C-4 position of the pyrazole ring. |

Mechanistic Analysis of Transformation Reactions

The functional groups of this compound allow for a variety of chemical transformations. Mechanistic investigations have focused on the reduction of the nitro group and, in related systems, complex ring-opening and closing reactions.

Reduction of the Nitro Group: A common and synthetically useful transformation of 4-nitropyrazoles is the reduction of the nitro group to a primary amine. This conversion fundamentally alters the electronic properties of the molecule, turning a strongly electron-withdrawing group into an electron-donating one. For the closely related compound 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, this reduction is effectively carried out using catalytic hydrogenation (H₂ over a palladium catalyst) or with reducing metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). researchgate.net

The mechanism for catalytic hydrogenation involves the adsorption of the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. The N=O bonds are sequentially hydrogenated, passing through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product.

ANRORC Mechanism: While simple transformations are common, nitropyrazoles can also undergo more complex rearrangements. In reactions with certain strong nucleophiles, particularly 1,2-dinucleophiles like arylhydrazines, 1,4-dinitropyrazoles have been shown to react via an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.orgresearchgate.net This pathway provides a route to differently substituted pyrazoles and demonstrates the latent reactivity of the pyrazole ring itself.

The generalized steps of the ANRORC mechanism in this context are:

Addition of the Nucleophile: A nucleophile, such as an arylhydrazine, attacks an electron-deficient carbon of the pyrazole ring (e.g., C-5).

Ring Opening: The pyrazole ring cleaves, typically between a nitrogen and a carbon atom, to form a more flexible, open-chain intermediate.

Ring Closure: A subsequent intramolecular cyclization occurs, where a different nucleophilic atom of the intermediate attacks an electrophilic center, forming a new heterocyclic ring. In the process, the original substituent pattern can be altered, and parts of the initial nucleophile are incorporated into the new ring. wikipedia.orgresearchgate.net

Kinetic Studies and Reaction Rate Determinants

While specific kinetic data for the synthesis of this compound are not extensively reported, detailed kinetic studies on the nitration of the parent pyrazole molecule provide significant mechanistic insight. rsc.org

Kinetic analyses of pyrazole nitration in 90-99% sulfuric acid indicate that the reaction proceeds through the protonated form of the substrate, the pyrazolium (B1228807) ion. rsc.org The reaction rate profile shows a dependence on acidity consistent with a rate-determining reaction between the pyrazolium ion and the nitronium ion.

The rate-determining step for this and other electrophilic aromatic substitutions is the initial attack of the electrophile on the aromatic ring to form the sigma complex. masterorganicchemistry.com This step has the highest activation energy because it involves the temporary disruption of the stable aromatic system. The subsequent deprotonation to restore aromaticity is a fast process.

The rate of nitration is influenced by the substituents already present on the pyrazole ring:

Activating Groups: The N-methyl group at position 1 is electron-donating through an inductive effect, which increases the electron density of the ring and stabilizes the positive charge in the sigma complex, thereby increasing the reaction rate compared to an unsubstituted pyrazole.

Deactivating Groups: The carbonitrile group at the C-5 position is strongly electron-withdrawing through both inductive and resonance effects. This reduces the nucleophilicity of the pyrazole ring and destabilizes the sigma complex, thus decreasing the reaction rate.

Table 2: Factors Affecting Nitration Rate

| Factor | Influence on Reaction Rate | Mechanistic Rationale |

|---|---|---|

| Substrate Protonation | Essential for reaction in strong acid | The reacting species is the pyrazolium ion. rsc.org |

| Rate-Determining Step | Formation of Sigma Complex | Disruption of aromaticity results in a high activation energy barrier. masterorganicchemistry.com |

| N-Methyl Group | Rate Accelerating (Activating) | Inductively donates electron density, stabilizing the cationic intermediate. |

| C-Cyano Group | Rate Decelerating (Deactivating) | Inductively and resonantly withdraws electron density, destabilizing the cationic intermediate. nih.gov |

Theoretical and Computational Chemistry Studies of 1 Methyl 4 Nitro 1h Pyrazole 5 Carbonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netdtic.mil DFT calculations for 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile would typically involve optimizing the molecular geometry to find its most stable three-dimensional arrangement. This process also yields crucial electronic properties such as total energy, dipole moment, and the distribution of atomic charges.

For pyrazole (B372694) derivatives, DFT has been successfully employed to predict molecular geometries and electronic properties. jocpr.com In the case of this compound, DFT calculations would likely reveal a planar or near-planar pyrazole ring. The strong electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups would significantly influence the electron density distribution across the pyrazole ring. The calculated atomic charges would quantify this effect, showing regions of electron deficiency and electron richness. This information is critical for predicting how the molecule might interact with other chemical species.

Table 1: Representative Theoretical Data for a Substituted Pyrazole Derivative

| Parameter | Calculated Value |

|---|---|

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| Charge on N1 | Partial charge value |

| Charge on N2 | Partial charge value |

Note: This table is illustrative and represents the type of data that would be generated from DFT calculations. Actual values for this compound would require specific computation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. derpharmachemica.comresearchgate.net A smaller gap generally suggests higher reactivity.

For this compound, the presence of both electron-donating (methyl group) and strongly electron-withdrawing (nitro and cyano groups) substituents would lead to a complex distribution of the HOMO and LUMO. It is anticipated that the HOMO would be localized more towards the pyrazole ring and the methyl group, while the LUMO would be predominantly situated over the nitro and cyano groups, reflecting their electron-accepting character. The calculated HOMO-LUMO gap would provide a quantitative measure of its expected reactivity.

Table 2: Illustrative Frontier Orbital Energies for a Nitropyrazole Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | Example value |

| LUMO | Example value |

| HOMO-LUMO Gap | Calculated difference |

Note: The values in this table are for illustrative purposes and would need to be specifically calculated for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. dtic.mil

For this compound, an MEP map would likely show strong negative potentials around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, identifying these as primary sites for interactions with electrophiles or hydrogen bond donors. nih.gov Conversely, positive potentials would be expected around the hydrogen atoms of the methyl group and potentially near the pyrazole ring protons, indicating their susceptibility to nucleophilic interactions.

Conformational Analysis and Molecular Dynamics Simulations

While the pyrazole ring itself is relatively rigid, rotation around the single bonds connecting the methyl, nitro, and cyano groups to the ring can lead to different conformations. Conformational analysis aims to identify the most stable arrangement of these groups and the energy barriers between different conformations. github.io For this compound, the planarity of the nitro and cyano groups with respect to the pyrazole ring would be a key area of investigation.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. eurasianjournals.comnih.gov An MD simulation of this compound would reveal how the molecule moves and flexes at a given temperature, providing insights into its conformational flexibility and the stability of different conformers in various environments (e.g., in a solvent or in the solid state). nih.govresearchgate.net

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The nature of this arrangement is governed by intermolecular interactions. nih.gov Given the functional groups present, several types of interactions are expected to be significant:

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the methyl and pyrazole ring hydrogens and the oxygen atoms of the nitro group or the nitrogen of the cyano group could play a role in the crystal packing.

Dipole-Dipole Interactions: The molecule is expected to have a significant dipole moment due to its polar functional groups, leading to strong dipole-dipole interactions in the crystal.

π-π Stacking: The aromatic pyrazole ring could participate in π-π stacking interactions with neighboring molecules.

Computational methods can be used to predict the likely crystal packing motifs by analyzing the strength and directionality of these intermolecular forces. Studies on related nitropyrazole compounds have highlighted the importance of such interactions in determining their crystal structures. nih.gov

Prediction of Spectroscopic Properties through Computational Models

Computational models are extensively used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgmdpi.com For this compound, these calculations would help in assigning the signals in an experimental spectrum to specific atoms in the molecule. The predicted shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the electron-withdrawing and -donating groups.

Vibrational Spectroscopy (IR and Raman): Computational methods can also calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. rdd.edu.iqrsc.org Each calculated vibrational mode can be visualized to understand the specific atomic motions involved (e.g., stretching, bending). This allows for a detailed assignment of the experimental vibrational spectrum of this compound.

Structural Elucidation Methodologies for 1 Methyl 4 Nitro 1h Pyrazole 5 Carbonitrile and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its crystalline solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for obtaining an unambiguous three-dimensional structure of a molecule. While specific crystallographic data for 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile is not widely published, analysis of closely related derivatives, such as 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, provides significant insight into the expected structural parameters. researchgate.net

For the derivative, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, the crystal structure was solved and refined, revealing key details about its molecular geometry. researchgate.netresearchgate.net The analysis shows that the bond lengths and angles within the pyrazole (B372694) ring are consistent with those of other substituted pyrazole systems. researchgate.net The dihedral angles between the pyrazole ring and the nitro and carboxyl groups indicate a non-planar molecular conformation. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₁N₃O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.5811(16) |

| b (Å) | 19.734(7) |

| c (Å) | 11.812(4) |

| β (°) | 101.181(11) |

| Volume (ų) | 1047.6(6) |

| Z | 4 |

| Temperature (K) | 296(2) |

Hydrogen Bonding Networks and Crystal Packing

The stability of a crystal lattice is heavily influenced by intermolecular forces, including hydrogen bonding and π-π interactions. In the crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, intermolecular O–H⋯N hydrogen bonds are observed between the carboxylic acid's oxygen atom and a nitrogen atom of the pyrazole ring on an adjacent molecule. researchgate.netresearchgate.net This interaction links the molecules into a one-dimensional chain. researchgate.netresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of molecules in solution, providing detailed information about the chemical environment of individual atoms.

1D and 2D NMR Techniques for Structural Confirmation

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide primary evidence for the structural framework of this compound and its derivatives. The chemical shifts of protons and carbons are indicative of their electronic environment. For example, in the related compound 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, the methyl protons on the nitrogen (N–CH₃) appear as a singlet at 4.14 ppm, while the carbons of the pyrazole ring and substituents show distinct signals in the ¹³C NMR spectrum. researchgate.net For 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, the methyl protons are expected in the δ 4.0-4.2 ppm range, and the lone pyrazole ring proton is anticipated between δ 8.0-8.5 ppm. smolecule.com

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | N–CH₃ | 4.14 (s) | 40.63 |

| COOH | 8.38 (br) | 158.58 | |

| 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride (Expected) | N–CH₃ | 4.0 - 4.2 | - |

| Pyrazole H | 8.0 - 8.5 | - |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive atomic connectivity. For instance, ¹H-¹⁵N HMBC measurements have been crucial in regioselective studies of pyrazolo[1,5-a]pyrimidines synthesized from pyrazole-carbonitrile precursors, allowing for unambiguous assignment of nitrogen atoms in the heterocyclic rings. mdpi.com These techniques would be vital in confirming the substitution pattern of this compound by revealing correlations between the methyl protons and the pyrazole ring carbons, as well as long-range couplings between the pyrazole proton and adjacent carbon atoms.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful method used to trace the course of chemical reactions and elucidate complex mechanisms. nih.gov By replacing an atom in a molecule with one of its isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the labeled atom through a reaction sequence using techniques like NMR spectroscopy or mass spectrometry. nih.govmusechem.com

In the context of pyrazole chemistry, isotopic labeling can provide critical insights. For example, a ¹⁵N-labeling experiment was used to study the mechanism of a reaction involving a 1H-pyrazol-5-amine derivative. researchgate.net For this compound, selective incorporation of ¹³C into the nitrile group or the N-methyl group could be used to investigate potential rearrangement reactions, which are known to occur in nitropyrazoles. acrhem.org Similarly, using deuterated reagents during synthesis could help clarify reaction pathways by tracking the position of deuterium (B1214612) atoms in the final product. acs.org These studies are fundamental for understanding and optimizing synthetic routes and for studying the metabolic fate of such compounds in biological systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups, as each group exhibits characteristic vibrational frequencies. IR and Raman spectroscopy are often considered complementary, as some vibrational modes may be strong in one and weak or silent in the other. acs.org

For this compound, the spectra would be dominated by vibrations from its key functional groups. The nitrile group (C≡N) typically shows a strong, sharp absorption band in the IR spectrum. rsc.orgnih.gov The nitro group (NO₂) has two characteristic stretching vibrations: a symmetric and an asymmetric stretch. nih.gov The pyrazole ring itself has a series of complex stretching and bending modes. acrhem.orgresearchgate.net Detailed vibrational analysis, often supported by theoretical calculations like Density Functional Theory (DFT), allows for the firm assignment of observed experimental bands to specific molecular motions. acrhem.orgresearchgate.netbohrium.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2200 - 2270 | Medium to Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1515 - 1560 | Strong |

| Symmetric Stretching | 1340 - 1385 | Strong | |

| Pyrazole Ring | C=N Stretching | ~1660 | Variable |

| Ring Stretching (C=C, C-N) | 1400 - 1620 | Variable | |

| Methyl (C-H) | Stretching | 2850 - 3000 | Medium |

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of "this compound" and its derivatives. It provides crucial information regarding the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its identity and characterizing its structure.

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a distinct molecular ion peak (M⁺˙), which corresponds to the molecular weight of the compound. The high-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition.

The fragmentation of pyrazole derivatives in mass spectrometry is influenced by the nature and position of the substituents on the pyrazole ring. For nitropyrazoles, the fragmentation is often initiated by the loss of the nitro group (NO₂) or related fragments.

A plausible fragmentation pathway for this compound under EI conditions can be proposed based on the known fragmentation patterns of similar nitropyrazole structures. The fragmentation is likely to proceed through several key steps:

Initial Fragmentation: The primary fragmentation event is anticipated to be the cleavage of the nitro group. This can occur via two main pathways: the loss of a nitro radical (•NO₂) or the loss of nitric oxide (NO) followed by a hydrogen rearrangement.

Loss of Nitro Radical: The expulsion of a •NO₂ radical from the molecular ion would result in a significant fragment ion.

Loss of Nitric Oxide: The loss of NO is another common fragmentation pathway for nitroaromatic compounds, leading to a radical cation.

Subsequent Fragmentations: Following the initial loss of the nitro group, further fragmentation of the pyrazole ring can occur. This may involve the loss of small molecules such as hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN), which are characteristic of nitrogen-containing heterocyclic compounds. The methyl group on the nitrogen atom can also be involved in rearrangements and subsequent fragmentation steps.

The fragmentation pattern of 1-methyl-4-nitropyrazole, a closely related compound, shows the loss of the nitro group as a primary fragmentation step, followed by the loss of HCN. researchgate.net It is expected that this compound would follow a similar initial fragmentation, with the carbonitrile group influencing the subsequent fragmentation steps.

The presence of the carbonitrile group (-CN) can lead to characteristic losses of HCN or the entire cyano radical (•CN). The fragmentation pathway would likely involve complex rearrangements of the pyrazole ring to accommodate these losses.

The detailed fragmentation pathway can be elucidated by techniques such as tandem mass spectrometry (MS/MS), which allows for the isolation and further fragmentation of specific ions. This provides a more detailed picture of the connectivity of the atoms within the molecule.

Table 1: Predicted Key Mass Spectrometry Data for this compound

| Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺˙ | C₅H₄N₄O₂ | 168 | Molecular Ion |

| [M - NO₂]⁺ | C₅H₄N₃ | 122 | Loss of a nitro radical |

| [M - O - N]⁺ | C₅H₄N₃O | 138 | Loss of NO and rearrangement |

| [M - HCN]⁺˙ | C₄H₃N₃O₂ | 141 | Loss of hydrogen cyanide |

| [M - NO₂ - HCN]⁺ | C₄H₃N₂ | 91 | Sequential loss of NO₂ and HCN |

Applications in Advanced Organic Synthesis and Materials Science

1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile as a Key Synthetic Building Block

The strategic placement of functional groups on the pyrazole (B372694) ring of this compound renders it a highly versatile intermediate for the construction of more elaborate molecular frameworks. The reactivity of the nitrile and nitro groups, in particular, allows for a wide array of chemical transformations.

Precursor for Fused Heterocyclic Ring Systems

A significant application of this compound lies in its potential as a precursor for the synthesis of fused heterocyclic ring systems. While direct cyclization reactions involving the nitro and nitrile groups are plausible, a common and highly effective strategy involves the reduction of the nitro group to an amino group. This transformation yields a highly reactive ortho-amino carbonitrile, a well-established synthon for the construction of various fused pyrimidine and pyridine (B92270) rings.

For instance, the resulting 4-amino-1-methyl-1H-pyrazole-5-carbonitrile can undergo condensation reactions with various electrophiles to form bicyclic systems of significant medicinal and material interest. The general synthetic pathways for the formation of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines from 5-aminopyrazole precursors are well-documented ias.ac.innih.govresearchgate.netresearchgate.netnih.gov.

Table 1: Potential Fused Heterocyclic Systems from this compound

| Fused Heterocycle | General Precursor | Potential Reagents for Cyclization |

| Pyrazolo[1,5-a]pyrimidine | 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile | β-Diketones, β-ketoesters, enaminones |

| Pyrazolo[3,4-b]pyridine | 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile | α,β-Unsaturated ketones, 1,3-dicarbonyl compounds |

| Pyrazolo[3,4-c]pyrazole | 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile | Hydrazine (B178648) derivatives |

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of the aminopyrazole with β-dicarbonyl compounds or their equivalents ias.ac.innih.govresearchgate.net. Similarly, pyrazolo[3,4-b]pyridines can be synthesized through the condensation of the aminopyrazole with α,β-unsaturated ketones nih.gov.

Intermediate in the Synthesis of Complex Organic Molecules

The pyrazole scaffold is a common motif in many biologically active compounds. A closely related derivative, 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, serves as a key intermediate in the synthesis of pharmaceuticals, including analogues of sildenafil, a well-known phosphodiesterase 5 (PDE5) inhibitor smolecule.com. This highlights the importance of the 1-methyl-4-nitro-1H-pyrazole core in medicinal chemistry.

While the carbonitrile functionality of this compound offers different reaction pathways compared to the acyl chloride, it can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, thus providing access to a similar range of complex molecules. The synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate for sildenafil, underscores the industrial relevance of this class of compounds researchgate.net.

Design and Synthesis of Novel Pyrazole-Based Scaffolds for Diverse Research Areas

The inherent reactivity of this compound allows for its use in the design and synthesis of novel pyrazole-based scaffolds. The nitrile group can be transformed into a variety of other functional groups, such as amides, amines, and carboxylic acids, providing multiple points for further derivatization. This versatility enables the creation of libraries of compounds for screening in various research areas, including agrochemicals and pharmaceuticals. The development of pyrazole derivatives for crop protection is an active area of research, with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles being key intermediates rsc.org.

Exploration in Dyes and Pigments Research

Pyrazole derivatives are known to be effective precursors for the synthesis of azo dyes, which are a major class of colorants. While specific research detailing the use of this compound in dye synthesis is not extensively documented, the general principles of azo coupling suggest its potential in this area. The pyrazole ring can act as a coupling component, and the presence of the nitro group, an auxochrome, can influence the color of the resulting dye. Pyrazole-based disperse dyes have been successfully applied to synthetic fabrics, exhibiting a range of colors and good fastness properties dntb.gov.uanih.govnih.govresearchgate.netresearchgate.net. The general structure of pyrazole azo dyes often involves the diazotization of an aromatic amine and subsequent coupling with a pyrazole derivative.

Potential in Advanced Material Development (excluding clinical applications)

The unique combination of a nitrogen-rich heterocyclic ring and an energy-rich nitro group in nitropyrazoles makes them attractive candidates for the development of advanced materials.

Energetic Materials Research (for related nitropyrazoles)

Nitrated pyrazoles are a significant class of energetic materials known for their high heat of formation, good density, and thermal stability nih.gov. These properties make them promising candidates for use in explosives and propellants nih.gov. While the energetic properties of this compound itself are not widely reported, the performance of related nitropyrazole compounds provides valuable insights into its potential in this field.

Theoretical studies on substituted 3,4,5-trinitro-1H-pyrazoles have shown that their energy of explosion, density, and detonation performance are comparable to well-known explosives like RDX and HMX nih.gov. The introduction of additional nitro or nitramino groups to the pyrazole ring generally enhances its energetic properties rsc.org. For instance, the hydroxylammonium salt of a pyrazole-derived energetic compound exhibited a calculated detonation performance comparable to RDX rsc.org.

Table 2: Detonation Properties of Selected Energetic Materials

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| RDX | 1.82 | 8.75 | 34.0 |

| HMX | 1.91 | 9.10 | 39.3 |

| 4-amino-3,5-dinitropyrazole (LLM-116) | 1.90 | 8.50 | 31.9 |

| Isomeric pyrazole–tetrazole (H2DNP-5T) | 1.88 | 9.14 | 36.8 |

The data presented in Table 2 for related energetic materials underscores the potential of nitropyrazole scaffolds in developing high-performance energetic materials. Further derivatization of this compound, for example, by introducing additional energetic functionalities, could lead to the development of novel materials with tailored energetic properties.

Photophysical Property Investigations (for related pyrazole derivatives)

The investigation into the photophysical properties of pyrazole derivatives is a dynamic area of research, revealing their potential in advanced materials and sensing applications. While the parent pyrazole ring itself is not fluorescent, the strategic addition of various substituents allows for the fine-tuning of its electronic and optical characteristics. rsc.org This has led to the development of a diverse range of pyrazole-based compounds with significant fluorescent properties, including high quantum yields, notable solvatochromic behavior, large Stokes shifts, and applicability in non-linear optics. rsc.org These attributes make them prime candidates for chemosensors, bioimaging probes, and organic optoelectronic materials. nih.gov

The fluorescence in these derivatives typically arises from the nature of the substituents or fused ring systems attached to the pyrazole core. researchgate.net These modifications can create molecules capable of acting as fluorescent probes for detecting specific ions and molecules, which is crucial for environmental, biological, and industrial monitoring. rsc.org

Research into pyrazole-based fluorophores has yielded compounds with impressive sensing capabilities. For instance, a pyrazole derivative (72) was designed for the detection of Gallium(III) ions. This probe demonstrated a significant fluorescence enhancement upon binding with Ga³⁺, with the fluorescence quantum yield (ΦF) increasing from a very low 0.2% to a robust 57%. nih.gov Another study detailed a celecoxib-based pyrazole derivative (16) that functions as a near-infrared (NIR) fluorescent probe for sensing cyclooxygenase-2 (COX-2) in tumor cells, highlighting the utility of these compounds in targeted biological imaging. nih.gov

The versatility of pyrazole chemistry allows for the creation of probes for a wide array of analytes. Pyrazoline derivatives, a dihydro-derivative of pyrazole, have been successfully employed for the selective determination of zinc ions (Zn²⁺). rsc.org Furthermore, by incorporating different functional groups, pyrazoline-based probes have been developed for the detection of other metal ions, such as mercury (Hg²⁺), demonstrating the platform's adaptability. rsc.org

The photophysical properties of several pyrazole derivatives are summarized in the table below, showcasing their diverse absorption and emission characteristics as fluorescent sensors.

| Probe/Derivative | Target Analyte | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| Probe 72 | Ga³⁺ | 309, 374 | - | 0.002 (free), 0.57 (with Ga³⁺) |

| Probe 83 | Aqueous Acid | 375 | 487 (decreases with acid) | Not Reported |

| Cinnamyl-pyrazoline 7 | Zn²⁺ | 381 (excitation) | 471 | Not Reported |

| Chromene–pyrazoline 8 | Zn²⁺ | 381 (excitation) | 463 | Not Reported |

| Pyrazoline Probe 14 | Hg²⁺ | 355 | 449 | 0.62 |

This table presents a selection of data from various research findings to illustrate the photophysical properties of different pyrazole derivatives. rsc.orgnih.gov

In one specific investigation, probe 83 was designed to detect changes in acidity. It exhibited an absorption band at 375 nm that diminished with increasing acidity, while a new peak emerged at 438 nm. Concurrently, its emission band at 487 nm decreased as a new peak appeared at 585 nm, indicating a distinct ratiometric response to pH changes. nih.gov This behavior is highly desirable for quantitative sensing applications.

These examples underscore the significant potential of functionalized pyrazole derivatives in the field of materials science, particularly for developing sophisticated chemical sensors and bioimaging agents. The ability to systematically modify the pyrazole scaffold provides a powerful tool for creating novel materials with tailored photophysical properties. researchgate.net

Q & A

Q. Example Protocol :

React precursors (e.g., ethyl acetoacetate, methyl hydrazine) in ethanol under reflux.

Introduce nitro groups via nitration with HNO₃/H₂SO₄ at 0–5°C to minimize side reactions .

Purify via column chromatography (cyclohexane/ethyl acetate gradients) or recrystallization .

Table 1 : Comparative Synthesis Routes

| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Conventional reflux | Ethanol | Piperidine | 75–80 | 90–95 | |

| Mechanochemical | Solvent-free | None | 85–90 | 95–98 | |

| Ionic liquid-assisted | [bmim][BF₄] | TFA | 93 | 98+ |

What spectroscopic techniques are most effective for characterizing this compound?

Basic Question

Key techniques include:

- ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., nitrile C≡N at ~112 ppm, nitro group deshielding adjacent protons) .

- IR Spectroscopy : Confirm functional groups (C≡N stretch: ~2242 cm⁻¹; NO₂ asymmetric stretch: ~1520 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 166 with fragmentation patterns (e.g., loss of NO₂ at m/z 120) .

Table 2 : Spectral Signatures

| Technique | Key Peaks/Patterns | Reference |

|---|---|---|

| ¹H NMR | δ 3.90 (s, CH₃), δ 8.55 (s, pyrazole H) | |

| IR | 2242 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂) | |

| EI-MS | [M⁺] = 166, [M−NO₂]⁺ = 120 |

How can researchers address discrepancies in crystallographic data for this compound?

Advanced Question

Crystallographic challenges include:

- Twinned crystals : Use SHELXL for refinement with TWIN/BASF commands to model twin domains .

- Disordered nitro groups : Apply restraints (ISOR, DELU) to thermal parameters and validate via R-factor convergence (<5%) .

- Validation tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or solvent masking .

Q. Methodology :

Collect high-resolution data (θ > 25°, Mo-Kα radiation).

Refine using SHELXL-2018 with Hirshfeld atom refinement (HAR) for accurate H-atom positions .

What strategies analyze the reactivity of the nitro group in this compound?

Advanced Question

The nitro group participates in:

Q. Experimental Design :

- Monitor reactions via TLC/LC-MS.

- Optimize conditions (e.g., NaBH₄/CuCl₂ for selective reduction without ring opening) .

Table 3 : Nitro Group Reactivity

| Reaction | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Reduction | H₂ (1 atm), Pd-C, ethanol, 25°C | 5-Amino-pyrazole derivative | 85 | |

| Substitution | PhSH, K₂CO₃, DMF, 80°C | 4-(PhS)-pyrazole | 70 |

How do computational methods complement experimental studies for this compound?

Advanced Question

- DFT Calculations : Predict vibrational spectra (IR), electrostatic potentials, and reaction pathways using Gaussian/B3LYP .

- Molecular Docking : Screen bioactivity by docking into enzyme active sites (e.g., COX-2 for anti-inflammatory studies) .

Case Study :

DFT-optimized geometries of pyrazole derivatives matched X-ray data (RMSD < 0.1 Å), validating computational models .

What are the structural factors influencing the biological activity of this compound?

Advanced Question

- Nitrile Group : Enhances binding to metalloenzymes (e.g., carbonic anhydrase) via Lewis acid-base interactions .

- Nitro Group : Modulates electron density, affecting redox activity and antimicrobial potency .

Validation :

Compare IC₅₀ values of nitro vs. amino analogs in enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.